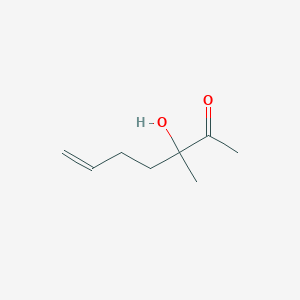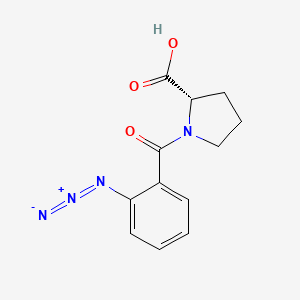
1-(2-Azidobenzoyl)-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Azidobenzoyl)-L-proline is a compound of significant interest in the field of organic chemistry It is characterized by the presence of an azide group attached to a benzoyl moiety, which is further linked to the amino acid proline
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidobenzoyl)-L-proline typically involves the coupling of proline-substituted alkenes with 2-azidobenzoic acid. This process can be achieved through intramolecular azide to alkene 1,3-dipolar cycloadditions. The reaction conditions often include the use of solvents such as dichloromethane and reagents like oxalyl chloride and dimethyl sulfoxide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azide group, which can be potentially explosive.
化学反応の分析
Types of Reactions: 1-(2-Azidobenzoyl)-L-proline undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloadditions with alkenes to form triazoline or aziridine-containing compounds.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve the use of alkenes and solvents like dichloromethane. The reaction may be catalyzed by heat or light.
Substitution Reactions: May involve reagents such as triphenylphosphine or other nucleophiles.
Major Products Formed:
Cycloaddition Products: Include imine, triazoline, or aziridine-containing compounds.
Substitution Products: Depend on the nucleophile used but can include various substituted benzoyl derivatives.
科学的研究の応用
1-(2-Azidobenzoyl)-L-proline has several applications in scientific research:
Biology and Medicine:
Industry: May be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Azidobenzoyl)-L-proline primarily involves its ability to undergo cycloaddition reactions. The azide group acts as a 1,3-dipole, reacting with alkenes to form triazoline intermediates, which can further decompose to form imines or aziridines . These reactions are facilitated by the electronic properties of the azide group and the benzoyl moiety.
類似化合物との比較
Pyrrolo[1,4]benzodiazepines: These compounds share a similar structural motif and are known for their biological activities.
Pyrrolo[1,2,5]benzothiadiazepines: Analogous compounds with a sulfur atom in place of the nitrogen in the azide group.
Uniqueness: 1-(2-Azidobenzoyl)-L-proline is unique due to its specific combination of an azide group with a proline moiety, which allows it to participate in a wide range of chemical reactions. Its ability to form bioactive compounds makes it particularly valuable in medicinal chemistry.
特性
CAS番号 |
166451-14-5 |
|---|---|
分子式 |
C12H12N4O3 |
分子量 |
260.25 g/mol |
IUPAC名 |
(2S)-1-(2-azidobenzoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H12N4O3/c13-15-14-9-5-2-1-4-8(9)11(17)16-7-3-6-10(16)12(18)19/h1-2,4-5,10H,3,6-7H2,(H,18,19)/t10-/m0/s1 |
InChIキー |
AGKMTEPFYJXIAQ-JTQLQIEISA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=CC=C2N=[N+]=[N-])C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2N=[N+]=[N-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


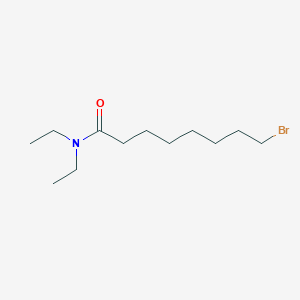



![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)
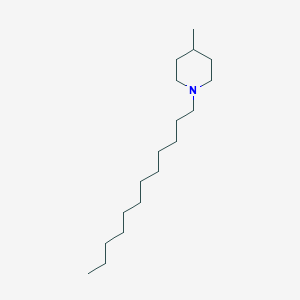

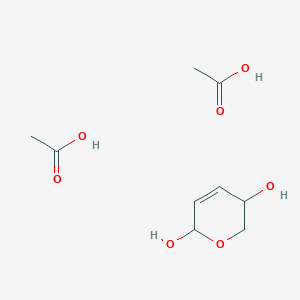
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
![Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane](/img/structure/B14265946.png)

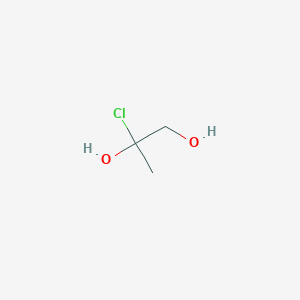
![[1,2,3]Diazaphospholo[1,5-a]pyridine](/img/structure/B14265950.png)
